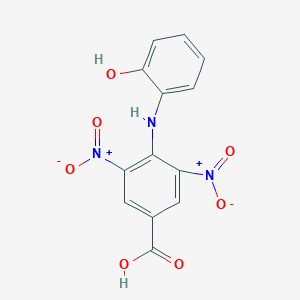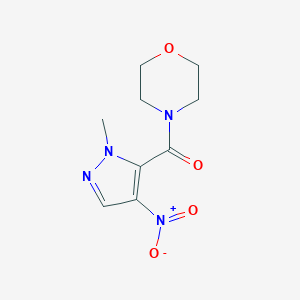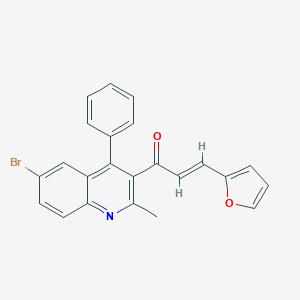
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has a unique structure that makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound can interact with various biological targets, such as enzymes, receptors, and DNA. This interaction can lead to the inhibition of certain biological processes, which may explain its potential therapeutic properties.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. These effects suggest that this compound may have potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Additionally, its unique structure makes it a versatile building block for the synthesis of various compounds. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one. One direction is to explore its potential applications in drug discovery, particularly in the development of new anticancer, antifungal, and antibacterial agents. Another direction is to investigate its use in material science, such as the preparation of novel materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and bioavailability.
Synthesemethoden
The synthesis of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one has been reported in several studies. One of the most common methods involves the reaction of 2-methyl-4-phenylquinoline-3-carbaldehyde with 2-furancarboxaldehyde in the presence of a base catalyst. The resulting product is then brominated to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been employed as a versatile reagent for the preparation of various compounds.
Eigenschaften
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2/c1-15-22(21(26)12-10-18-8-5-13-27-18)23(16-6-3-2-4-7-16)19-14-17(24)9-11-20(19)25-15/h2-14H,1H3/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNWGGDGWZCNIV-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-allyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400805.png)
![7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400806.png)

![1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)](/img/structure/B400810.png)
![6-(4-Methylphenyl)diindeno[1,2-b:2,1-e]pyridine-5,7-dione](/img/structure/B400812.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B400813.png)
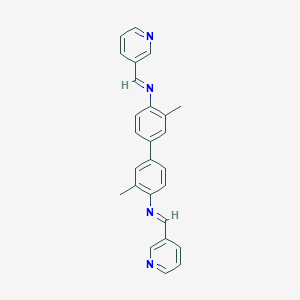
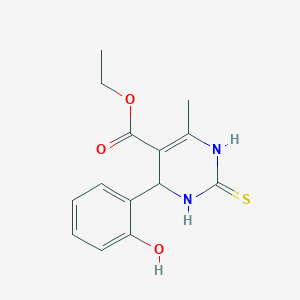
![4-bromo-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]benzamide](/img/structure/B400818.png)
![2-Phenyl-4-(trichloromethyl)-7,11-dioxa-1,3,5-triaza-6lambda~5~-phosphaspiro[5.5]undeca-1,3,5-triene](/img/structure/B400822.png)

